S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate
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Overview
Description
S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is a complex organic compound that combines the structural features of benzothiazole and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 9H-carbazole-9-yl ethanethioate. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-1,3-benzothiazole-2-amine
- 9H-carbazole-9-yl ethanethioate
- 2-(9H-carbazol-9-yl)ethyl acrylate
Uniqueness
S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is unique due to its combined structural features of benzothiazole and carbazole, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .
Properties
Molecular Formula |
C23H18N2O2S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
S-(6-ethoxy-1,3-benzothiazol-2-yl) 2-carbazol-9-ylethanethioate |
InChI |
InChI=1S/C23H18N2O2S2/c1-2-27-15-11-12-18-21(13-15)28-23(24-18)29-22(26)14-25-19-9-5-3-7-16(19)17-8-4-6-10-20(17)25/h3-13H,2,14H2,1H3 |
InChI Key |
BJUFHTOEILDWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(=O)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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